[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
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Overview
Description
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate: is a complex organic compound that features a furan ring, an oxazole ring, and a fluorophenoxy group
Mechanism of Action
Target of Action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities . They have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole intermediates, followed by their coupling with the fluorophenoxyacetate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.
Scientific Research Applications
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate: can be compared with other compounds that have similar structural features:
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-bromophenoxy)acetate: Similar structure but with a bromine atom instead of fluorine.
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-iodophenoxy)acetate: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c17-11-3-5-13(6-4-11)21-10-16(19)22-9-12-8-15(23-18-12)14-2-1-7-20-14/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGLHCYQOOZGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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